Cichoriin

Overview

Description

Cichoriin is a naturally occurring coumarin glycoside found in various plants, particularly in the chicory plant (Cichorium intybus). It is known for its diverse biological activities, including antioxidant, anti-inflammatory, and hepatoprotective properties .

Mechanism of Action

Target of Action

Cichoriin primarily targets the Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ) . PPAR-γ is a nuclear receptor that plays a crucial role in regulating inflammation and lipid/carbohydrate metabolism . It is implicated in the therapeutic potential of various diseases .

Mode of Action

This compound interacts with its target, PPAR-γ, by upregulating the mRNA and protein expressions of PPAR-γ . This interaction leads to changes in the regulation of inflammation and lipid/carbohydrate metabolism .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the PPAR-γ pathway . By upregulating the expression of PPAR-γ, this compound influences the regulation of inflammation and lipid/carbohydrate metabolism . The downstream effects of this interaction include the alleviation of metabolic dysfunctions linked to obesity .

Result of Action

The administration of this compound has been shown to alleviate high-fat diet (HFD)-induced metabolic dysfunctions . It improves the histopathological characteristics of the heart, kidney, and liver . Additionally, the treatment with this compound improves the lipid profile and hepatic and renal functions, as well as the oxidative balance state .

Action Environment

The action of this compound can be influenced by environmental factors such as diet. For instance, in a study where obesity was induced in rats by exposure to a high-fat diet, the administration of this compound was found to alleviate the adverse metabolic effects induced by the diet .

Biochemical Analysis

Biochemical Properties

Cichoriin interacts with several enzymes, proteins, and other biomolecules in biochemical reactions. For instance, it has been shown to interact with GLUT4, AMPK, and PI3K .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to ameliorate high-fat diet/streptozotocin (HFD/STZ)-induced diabetic conditions and mitigate the histopathological characteristics of the pancreas, as well as increasing pancreatic insulin expression .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been shown to increase the mRNA and protein expressions of GLUT4, AMPK, and PI3K .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been shown to have long-term effects on cellular function in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, it has been shown to alleviate HFD-induced metabolic dysfunctions at dosages of 50 mg/kg and 100 mg/kg .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to have effects on metabolic flux and metabolite levels .

Preparation Methods

Synthetic Routes and Reaction Conditions

Cichoriin can be synthesized through the glycosylation of aesculetin (6,7-dihydroxycoumarin) with glucose. The reaction typically involves the use of a glycosyl donor, such as glucose, and a catalyst to facilitate the glycosylation process. The reaction conditions often include mild temperatures and neutral pH to ensure the stability of the product .

Industrial Production Methods

Industrial production of this compound involves the extraction of the compound from chicory plants. The process includes harvesting the plant, drying, and grinding it into a powder. The powder is then subjected to solvent extraction, followed by purification steps such as crystallization or chromatography to isolate this compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Cichoriin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different oxidation products, which may have distinct biological activities.

Reduction: Reduction reactions can convert this compound into its reduced forms, potentially altering its biological properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Various nucleophiles and electrophiles can be used under mild to moderate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of quinones, while reduction can yield hydroxy derivatives .

Scientific Research Applications

Chemistry: Used as a precursor for synthesizing other coumarin derivatives.

Biology: Investigated for its role in modulating biological pathways and its effects on cellular processes.

Medicine: Explored for its therapeutic potential in treating conditions such as diabetes, obesity, and cardiovascular diseases. .

Industry: Utilized in the development of natural antioxidants and preservatives for food and cosmetic products.

Comparison with Similar Compounds

Cichoriin is compared with other coumarin glycosides such as:

Esculin: Similar in structure but differs in its glycosylation pattern.

Scopolin: Another coumarin glycoside with distinct biological activities.

This compound stands out due to its unique combination of biological activities and its potential for therapeutic applications in various diseases .

Biological Activity

Cichoriin, a biocoumarin also known as aesculetin 7-glucoside, is a naturally occurring compound found in various plants, particularly within the Cichorium genus. This compound has garnered attention for its diverse biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, and potential anti-diabetic effects. This article aims to provide a comprehensive overview of the biological activity of this compound based on recent research findings.

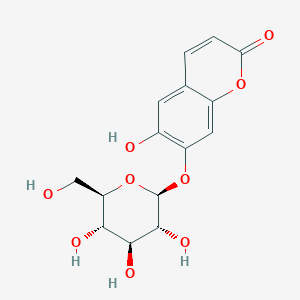

Chemical Structure and Properties

This compound is a glycosylated coumarin that enhances its solubility and bioavailability. Its structure consists of a coumarin backbone with a glucose moiety attached, which contributes to its pharmacological properties. The compound's molecular formula is , and it has been shown to exhibit low toxicity levels, making it a promising candidate for therapeutic applications.

Antioxidant Activity

This compound demonstrates significant antioxidant properties by mitigating oxidative stress in various biological systems. Studies have indicated that this compound can reduce malondialdehyde (MDA) levels and enhance the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase in high-fat diet (HFD)-induced obese rats . This suggests that this compound may play a protective role against oxidative damage associated with metabolic disorders.

Anti-inflammatory Effects

Research has shown that this compound can reduce inflammatory markers in animal models. For instance, treatment with this compound significantly decreased levels of pro-inflammatory cytokines and improved histopathological features in tissues affected by inflammation . This anti-inflammatory action may be attributed to its ability to modulate signaling pathways involved in inflammation.

Anti-diabetic Properties

This compound has been investigated for its potential to manage diabetes. In studies involving diabetic rats induced by streptozotocin (STZ), this compound treatment led to significant reductions in blood glucose levels and improvements in serum insulin levels. The compound was found to upregulate the expression of key proteins involved in glucose metabolism, such as GLUT4, AMPK, and PI3K . These findings suggest that this compound enhances insulin sensitivity and glucose uptake in peripheral tissues.

Lipid-Lowering Effects

The lipid-lowering effects of this compound have been documented in several studies. In HFD-induced obesity models, this compound administration resulted in significant reductions in total cholesterol (TC), triglycerides (TG), low-density lipoprotein cholesterol (LDL-C), and improvements in high-density lipoprotein cholesterol (HDL-C) levels . The data summarized below illustrates these effects:

| Parameter | Control (mg/dL) | HFD (mg/dL) | HFD + this compound 50 mg/kg | HFD + this compound 100 mg/kg | HFD + Atorvastatin 10 mg/kg |

|---|---|---|---|---|---|

| TC | 103 ± 9 | 168 ± 12* | 125 ± 6# | 85 ± 5#$ | 86 ± 4#$ |

| TG | 36 ± 2 | 68 ± 4* | 48 ± 1*# | 40 ± 2# | 38 ± 2# |

| LDL-C | 69 ± 8 | 138 ± 12* | 93 ± 7# | 44 ± 4#$ | 44 ± 4#$ |

| HDL-C | 27 ± 1.5 | 16 ± 1.4* | 23 ± 1.4# | 33 ± 1.8#$ | 34 ± 2.2* |

(*p < 0.05 compared to control; #p < 0.05 compared to HFD; $p < 0.05 compared to atorvastatin)

The mechanisms underlying the biological activities of this compound involve multiple pathways:

- Antioxidant Mechanism : this compound enhances the expression of antioxidant enzymes and reduces oxidative stress markers.

- Anti-inflammatory Pathway : It modulates the expression of inflammatory cytokines and signaling pathways associated with inflammation.

- Insulin Sensitivity : By activating AMPK and increasing GLUT4 expression, this compound promotes glucose uptake into cells.

- Lipid Metabolism : this compound influences lipid metabolism through the activation of PPAR-γ and other related pathways.

Case Studies

Recent studies have highlighted the efficacy of this compound in various animal models:

- Diabetes Management : In diabetic rats treated with this compound, significant improvements were observed in blood glucose control and pancreatic health compared to untreated controls .

- Obesity Treatment : this compound administration led to reduced body weight gain and improved lipid profiles in obese rats subjected to a high-fat diet .

Properties

IUPAC Name |

6-hydroxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O9/c16-5-10-12(19)13(20)14(21)15(24-10)23-9-4-8-6(3-7(9)17)1-2-11(18)22-8/h1-4,10,12-17,19-21H,5H2/t10-,12-,13+,14-,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNBCMONIPIJTSB-TVKJYDDYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)OC2=CC(=C(C=C21)O)OC3C(C(C(C(O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=O)OC2=CC(=C(C=C21)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50201181 | |

| Record name | Cichoriin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50201181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

531-58-8 | |

| Record name | Cichoriin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=531-58-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cichoriin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000531588 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cichoriin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50201181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CICHORIIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5T3VO03BTR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.